molecular formula C21H23NO4Se B14804431 Fmoc-|A-Homoselenomethionine

Fmoc-|A-Homoselenomethionine

Cat. No.: B14804431
M. Wt: 432.4 g/mol
InChI Key: UURRJGRFQWUBPG-CQSZACIVSA-N
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Description

Fmoc-L-Homoselenomethionine (CAS 1217852-49-7) is a selenium-containing amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₀H₂₁NO₄Se, with a molecular weight of 418.4 g/mol. The compound features a selenomethyl group (-SeCH₃) in its side chain, replacing the sulfur atom found in methionine. This substitution introduces unique properties, such as enhanced resistance to oxidation under specific conditions and the ability to facilitate structural determination via X-ray crystallography due to selenium’s strong X-ray scattering .

Properties

Molecular Formula

C21H23NO4Se

Molecular Weight

432.4 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylselanylpentanoic acid

InChI

InChI=1S/C21H23NO4Se/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m1/s1

InChI Key

UURRJGRFQWUBPG-CQSZACIVSA-N

Isomeric SMILES

C[Se]CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C[Se]CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-|A-Homoselenomethionine typically involves the introduction of the Fmoc group to selenomethionine. The process begins with the protection of the amino group of selenomethionine using the Fmoc group. This is usually achieved by reacting selenomethionine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification process often involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-|A-Homoselenomethionine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: β-mercaptoethanol.

    Deprotection: Piperidine in DMF.

Major Products Formed

    Oxidation: Selenoxide, selenone.

    Reduction: Selenide.

    Deprotection: Free amino group.

Scientific Research Applications

Chemistry

Fmoc-|A-Homoselenomethionine is used in solid-phase peptide synthesis (SPPS) to introduce selenium into peptides. This allows for the study of peptide-protein interactions and the structural determination of peptides using techniques like X-ray crystallography and NMR spectroscopy .

Biology

In biological research, selenium-containing amino acids like this compound are used to study the role of selenium in biological systems. Selenium is known to be an essential trace element with antioxidant properties and is involved in the function of various enzymes .

Medicine

Selenium’s antioxidant properties make it a candidate for therapeutic applications in diseases related to oxidative stress .

Industry

In the industrial sector, this compound can be used in the production of selenium-enriched supplements and functional foods. Selenium is an essential nutrient, and its incorporation into food products can help address selenium deficiency in populations .

Mechanism of Action

The mechanism of action of Fmoc-|A-Homoselenomethionine involves the incorporation of selenium into peptides and proteins. Selenium can replace sulfur in methionine, leading to the formation of selenomethionine. This substitution can affect the redox properties of the peptides and proteins, enhancing their antioxidant capabilities. Selenium-containing peptides can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fmoc-L-Methionine (Fmoc-Met-OH)

Key Differences :

  • Elemental Composition: Fmoc-L-Methionine (CAS 71989-28-1) contains sulfur (S) instead of selenium (Se), with the molecular formula C₂₂H₂₃NO₄S and a molecular weight of 437.48 g/mol .
  • Oxidation Behavior: Methionine’s sulfur is prone to irreversible oxidation to methionine sulfoxide, whereas selenomethionine forms selenoxide, which can be reduced back to selenide using agents like β-mercaptoethanol .
  • Applications: Sulfur-containing methionine is standard in SPPS, while selenomethionine is preferred for structural studies requiring heavy-atom derivatization .

Table 1: Physicochemical Comparison

Property Fmoc-L-Homoselenomethionine Fmoc-L-Methionine
Molecular Weight (g/mol) 418.4 437.48
Element Se S
Oxidation Reversibility Yes (via β-mercaptoethanol) No
Solubility Likely similar to Fmoc-Met-OH in DMF/DMSO Soluble in DMF, DMSO, NMP

Homologated Amino Acids (Extended Backbone)

Fmoc-β-Homoala-OH (CAS 193954-26-6)
  • Structure : Features a homologated backbone with an additional methylene group (-CH₂-) compared to alanine.
  • Molecular Formula: C₁₉H₁₉NO₄, molecular weight 325.36 g/mol .
  • Role : Used to introduce conformational flexibility or steric effects in peptides.
N-Fmoc-L-beta-Homoleucine (CAS 193887-44-4)
  • Structure : A leucine analog with an extended side chain.
  • Molecular Formula: C₂₂H₂₅NO₄, molecular weight 367.45 g/mol .
  • Applications : Enhances hydrophobicity and influences peptide folding.

Table 2: Homologated Amino Acid Comparison

Compound Backbone Modification Molecular Weight (g/mol) Key Use Case
Fmoc-L-Homoselenomethionine Selenomethyl side chain 418.4 Structural determination
Fmoc-β-Homoala-OH +1 methylene group 325.36 Conformational flexibility
N-Fmoc-L-beta-Homoleucine Extended aliphatic chain 367.45 Hydrophobic interactions

Aromatic and Substituted Homophenylalanine Derivatives

Fmoc-2-Methyl-D-homophenylalanine (CAS 1260594-48-6)
  • Structure : Contains a methyl-substituted phenyl group.
  • Molecular Formula: C₂₆H₂₅NO₄, molecular weight 415.48 g/mol .
  • Role : Introduces steric hindrance and modulates peptide-receptor interactions.
Fmoc-3-Fluoro-D-homophenylalanine
  • Structure : Fluorine substitution on the phenyl ring.
  • Molecular Formula: C₂₅H₂₂FNO₄ (estimated), molecular weight ~409.45 g/mol .
  • Applications : Enhances metabolic stability and binding affinity via electronic effects.

Table 3: Aromatic Side Chain Modifications

Compound Substituent Molecular Weight (g/mol) Key Property
Fmoc-L-Homoselenomethionine -SeCH₃ 418.4 Heavy-atom effect
Fmoc-2-Methyl-D-homophenylalanine -CH₃ 415.48 Steric hindrance
Fmoc-3-Fluoro-D-homophenylalanine -F ~409.45 Electronic modulation

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